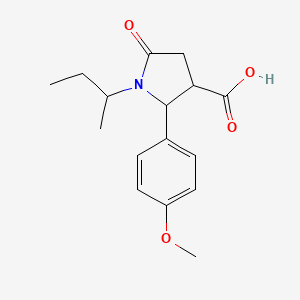![molecular formula C8H10N4 B13001003 N-Ethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13001003.png)
N-Ethylimidazo[1,2-b]pyridazin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo ring fused to a pyridazine ring, with an ethyl group attached to the nitrogen atom and an amine group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylimidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridazine with ethyl isocyanate, followed by cyclization to form the imidazo ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 80-120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethylimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group at the 6th position can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature50-100°C.
Major Products Formed
Oxidation: Formation of N-ethylimidazo[1,2-b]pyridazin-6-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
N-Ethylimidazo[1,2-b]pyridazin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
N-ethylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C8H10N4/c1-2-9-7-3-4-8-10-5-6-12(8)11-7/h3-6H,2H2,1H3,(H,9,11) |
Clave InChI |
HSGPNGUVHFZRHR-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NN2C=CN=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13000959.png)

![1-[2-[[(3-Chloro-4-methoxyanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B13000967.png)
![6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13000975.png)

![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000982.png)

![6-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B13000988.png)

![(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B13001008.png)

